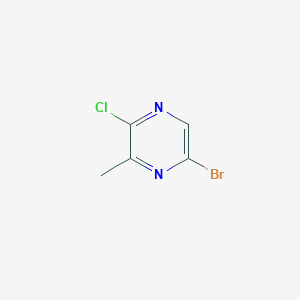
5-Bromo-2-chloro-3-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-3-methylpyrazine is a heterocyclic organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyrazine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-methylpyrazine typically involves halogenation reactions. One common method is the bromination of 2-chloro-3-methylpyrazine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are typically employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be obtained.
Coupling Products: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-2-chloro-3-methylpyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-methylpyrazine depends on its specific application:
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity.
In Materials Science: Its electronic properties, such as electron affinity and ionization potential, play a crucial role in its function as a component of electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-methoxypyrazine: Similar in structure but with a methoxy group instead of a methyl group.
2-Bromo-5-chloro-3-methylpyrazine: The positions of the bromine and chlorine atoms are reversed.
Uniqueness
5-Bromo-2-chloro-3-methylpyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and suitability for various applications, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
5-bromo-2-chloro-3-methylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYAMJQLRNUCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
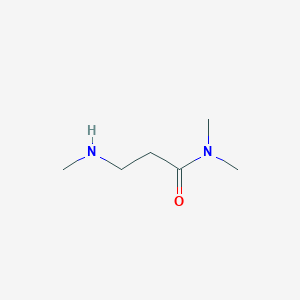

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)


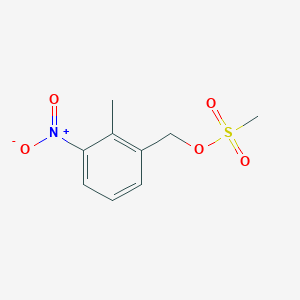
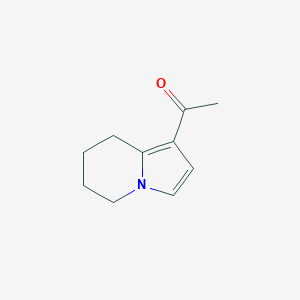

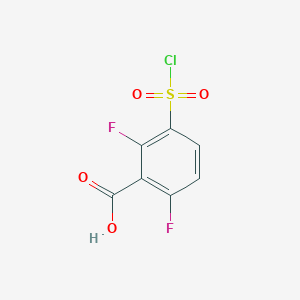
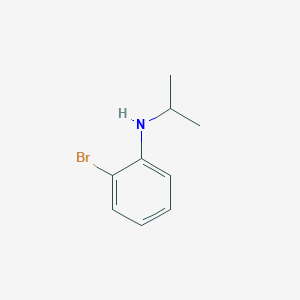
![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)

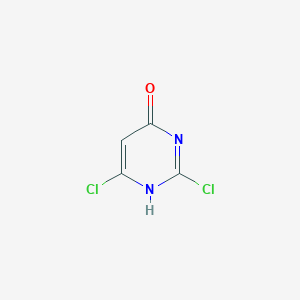
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
